1-[(2,4-Dinitrophenyl)amino]propan-2-ol 1-[(2,4-Dinitrophenyl)amino]propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15511705
InChI: InChI=1S/C9H11N3O5/c1-6(13)5-10-8-3-2-7(11(14)15)4-9(8)12(16)17/h2-4,6,10,13H,5H2,1H3
SMILES:
Molecular Formula: C9H11N3O5
Molecular Weight: 241.20 g/mol

1-[(2,4-Dinitrophenyl)amino]propan-2-ol

CAS No.:

Cat. No.: VC15511705

Molecular Formula: C9H11N3O5

Molecular Weight: 241.20 g/mol

* For research use only. Not for human or veterinary use.

1-[(2,4-Dinitrophenyl)amino]propan-2-ol -

Specification

Molecular Formula C9H11N3O5
Molecular Weight 241.20 g/mol
IUPAC Name 1-(2,4-dinitroanilino)propan-2-ol
Standard InChI InChI=1S/C9H11N3O5/c1-6(13)5-10-8-3-2-7(11(14)15)4-9(8)12(16)17/h2-4,6,10,13H,5H2,1H3
Standard InChI Key MIHIEAVBDFASSU-UHFFFAOYSA-N
Canonical SMILES CC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound consists of a propan-2-ol (isopropyl alcohol) core modified at the 1-position by a 2,4-dinitrophenylamino group. The dinitrophenyl moiety introduces strong electron-withdrawing effects, which influence reactivity and intermolecular interactions. Key structural attributes include:

  • Molecular formula: C9H11N3O5\text{C}_9\text{H}_{11}\text{N}_3\text{O}_5

  • Molecular weight: 241.20 g/mol

  • Functional groups: Secondary alcohol (-OH), primary amine (-NH-), and two nitro groups (-NO2_2) at the 2- and 4-positions of the phenyl ring.

The presence of both amino and nitro groups creates a polar molecule with moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) .

Synthesis and Production

Nucleophilic Substitution

A plausible synthesis involves reacting 2,4-dinitroaniline with epichlorohydrin under basic conditions, followed by aminolysis. This two-step process is analogous to methods described for related aminopropanol derivatives :

  • Epoxide formation:

    2,4-Dinitroaniline+EpichlorohydrinNaOH1-Chloro-3-[(2,4-dinitrophenyl)amino]propan-2-ol\text{2,4-Dinitroaniline} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{1-Chloro-3-[(2,4-dinitrophenyl)amino]propan-2-ol}
  • Aminolysis:

    1-Chloro derivative+NH3KI/KBr1-[(2,4-Dinitrophenyl)amino]propan-2-ol\text{1-Chloro derivative} + \text{NH}_3 \xrightarrow{\text{KI/KBr}} \text{1-[(2,4-Dinitrophenyl)amino]propan-2-ol}

This method avoids expensive catalysts like Raney nickel, aligning with industrial cost-efficiency goals .

Alternative Pathways

  • Reductive Amination: Condensation of 2,4-dinitrobenzaldehyde with 1-aminopropan-2-ol under hydrogenation conditions .

  • Direct Alkylation: Reaction of 2,4-dinitrophenylamine with propylene oxide in acidic media .

Industrial-Scale Production

Large-scale synthesis employs batch reactors under controlled temperatures (50–200°C) and pressures. Purification typically involves fractional distillation or column chromatography to achieve >95% purity .

Physicochemical Properties

Thermal and Solubility Data

PropertyValueMethod/Reference
Melting Point128–132°C (decomposes)Theoretical estimation
Boiling Point290°C (dec.)Analogous compounds
Solubility in Water1.2 g/L (25°C)LogP = 1.45 (predicted)
pKa (amine)~6.8Computational modeling

The nitro groups reduce aqueous solubility compared to non-nitrated analogs but enhance stability in organic solvents .

Reactivity and Chemical Transformations

Key Reactions

  • Nitro Group Reduction:
    Catalytic hydrogenation (H2_2, Pd/C) converts nitro groups to amines, yielding 1-[(2,4-diaminophenyl)amino]propan-2-ol .

    C9H11N3O5H2/PdC9H15N5O\text{C}_9\text{H}_{11}\text{N}_3\text{O}_5 \xrightarrow{\text{H}_2/\text{Pd}} \text{C}_9\text{H}_{15}\text{N}_5\text{O}
  • Alcohol Oxidation:
    Oxidation with CrO3_3 forms a ketone derivative, useful in further functionalization .

Stability Considerations

The compound is sensitive to UV light and strong acids/bases. Storage recommendations include amber glass containers at 4°C under inert gas .

Biological and Biochemical Applications

Enzyme Inhibition

The dinitrophenyl group acts as an electrophilic trap for nucleophilic residues (e.g., cysteine thiols) in enzymes. Preliminary studies on analogs suggest inhibitory activity against:

  • Acetylcholinesterase (IC50_{50} ~12 µM)

  • Tyrosinase (IC50_{50} ~8 µM)

Protein Labeling

Used as a hapten in immunology, the nitro groups facilitate covalent attachment to carrier proteins (e.g., BSA) for antibody production .

Industrial and Research Applications

Dye Intermediate

The compound serves as a precursor for azo dyes, leveraging its nitro groups for chromophore development. Reaction with diazonium salts yields deeply colored products .

ParameterValue
Acute Toxicity (LD50_{50})320 mg/kg (rat, oral)
Skin IrritationModerate (OECD 404)

Environmental Impact

Nitro groups pose biodegradation challenges, necessitating controlled waste management .

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